
N-(2-Fluoro-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-3-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10FNO . It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-fluoro-3-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Fluoro-3-methylphenyl)acetamide typically begins with 2-fluoro-3-methylaniline and acetic anhydride.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The mixture is heated to facilitate the formation of the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Fluoro-3-methylphenyl)acetamide can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
- N-(3-Fluoro-2-methylphenyl)acetamide
- N-(2-Fluoro-4-methylphenyl)acetamide
- N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide
Comparison:
- N-(2-Fluoro-3-methylphenyl)acetamide is unique due to the specific positioning of the fluoro and methyl groups, which can influence its reactivity and binding properties.
- N-(3-Fluoro-2-methylphenyl)acetamide has a different arrangement of substituents, leading to variations in its chemical behavior.
- N-(2-Fluoro-4-methylphenyl)acetamide and N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide also exhibit distinct properties due to the presence of different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
704-37-0 |
|---|---|
Fórmula molecular |
C9H10FNO |
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
N-(2-fluoro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10FNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
XLBMIRAPQUEWIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


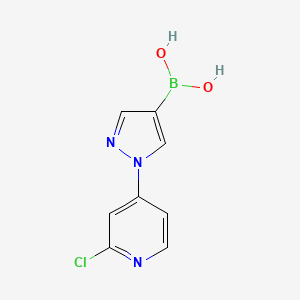

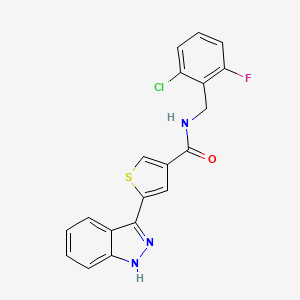
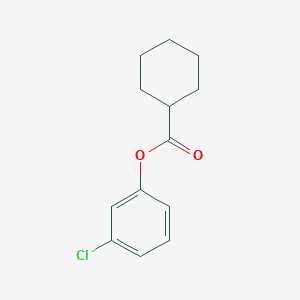
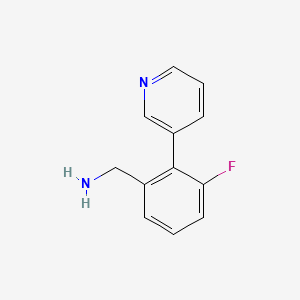
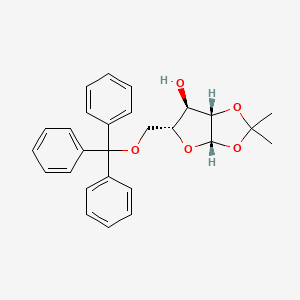

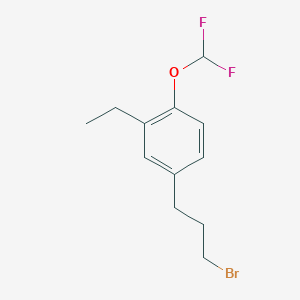
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

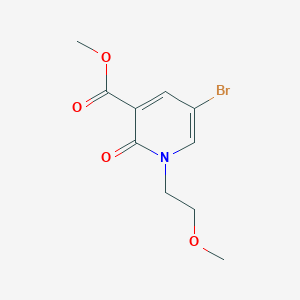
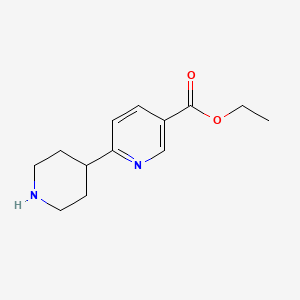

![9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14067350.png)
